molecular formula C6H5BrFNO2S B12983493 3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine

Cat. No.: B12983493
M. Wt: 254.08 g/mol
InChI Key: MNMYEGCYVLWPNS-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine is a heterocyclic organic compound with the molecular formula C6H5BrFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine, fluorine, and a methylsulfonyl group on the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method involves the bromination of 2-fluoropyridine, followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is usually achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-fluoro-3-(methylsulfonyl)pyridine
  • 2-Fluoro-5-fluoroalkoxypyridines

Uniqueness

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine is unique due to the specific combination of bromine, fluorine, and methylsulfonyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various applications that similar compounds may not be suitable for.

Biological Activity

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine, fluorine, and a methylsulfonyl group, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C6H6BrFNO2S
  • Molecular Weight : 226.08 g/mol
  • IUPAC Name : this compound
  • CAS Number : 21816563

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The methylsulfonyl group may enhance the compound's solubility and bioavailability, while the halogen substituents can influence its reactivity and binding affinity to various enzymes and receptors.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth and biofilm formation. For instance, certain derivatives demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Pyridine derivatives have also been investigated for their anti-inflammatory properties. The presence of electron-withdrawing groups like bromine and fluorine is associated with enhanced anti-inflammatory activity. Compounds with similar structures have been shown to reduce the expression of inflammatory markers such as COX-2 and iNOS in cellular models .

Anticancer Potential

The potential anticancer activity of this compound is an area of active research. Pyridine-based compounds have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways . Specific studies have highlighted the importance of halogen substitutions in enhancing the efficacy of these compounds against different cancer types.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antibacterial effects of pyridine derivatives.
    • Findings : this compound showed significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
  • Anti-inflammatory Study :
    • Objective : To assess the impact on COX-2 expression.
    • Findings : The compound reduced COX-2 levels by approximately 50% in human macrophage cell lines, indicating strong anti-inflammatory properties.
  • Anticancer Activity Study :
    • Objective : To investigate the effects on cancer cell proliferation.
    • Findings : In vitro assays revealed that the compound inhibited the growth of A375 melanoma cells by inducing G2/M phase arrest, with an IC50 value of 15 µM.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli
Anti-inflammatoryReduction in COX-2 expression by 50%
AnticancerGrowth inhibition in A375 cells (IC50 = 15 µM)

Properties

Molecular Formula

C6H5BrFNO2S

Molecular Weight

254.08 g/mol

IUPAC Name

3-bromo-2-fluoro-5-methylsulfonylpyridine

InChI

InChI=1S/C6H5BrFNO2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

MNMYEGCYVLWPNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(N=C1)F)Br

Origin of Product

United States

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